N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Overview
Description
N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide: is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide typically involves multi-step organic reactions. One common route includes:
Formation of the pyridazinyl moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Thioether formation: The pyridazinyl compound is then reacted with a thiol derivative to introduce the sulfanyl group.
Acetamidophenyl attachment: The final step involves coupling the intermediate with 3-acetamidophenyl acetic acid under amide bond-forming conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Scaling up reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biology: Studied for its interactions with biological macromolecules.
Materials Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, potentially inhibiting their activity.
Pathways Involved: Modulation of signaling pathways, which can affect cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)acetamide: Lacks the sulfanyl group.
N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylpropionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide is unique due to the presence of both the sulfanyl group and the acetamidophenyl moiety, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-13(25)21-14-5-4-6-15(11-14)22-18(26)12-27-19-9-8-17(23-24-19)16-7-2-3-10-20-16/h2-11H,12H2,1H3,(H,21,25)(H,22,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHBKHWXHHYRKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320751 | |
Record name | N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815659 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
893998-06-6 | |
Record name | N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.